Product packaging for Dimethyl 5-methylisophthalate(Cat. No.:CAS No. 13438-29-4; 17649-58-0)

Dimethyl 5-methylisophthalate

Cat. No.: B2598205
CAS No.: 13438-29-4; 17649-58-0
M. Wt: 208.213
InChI Key: DWLNVWOJNQXRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-methylisophthalate (CAS 17649-58-0) is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This diester is characterized by its high melting point of 105.3-106.3 °C . It is very slightly soluble in water, with a calculated solubility of 0.56 g/L at 25 °C . In scientific research, its primary value lies in its role as a synthetic intermediate and building block for more complex structures. It is notably used in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs) . These materials, formed with metals like zinc, nickel, and manganese, are investigated for properties such as gas storage and delivery, including the storage of nitric oxide for potential medical applications like wound healing and thrombosis prevention . The compound can also be involved in synthesis pathways for 5-methylisophthalic acid and related derivatives . This product is intended for research purposes and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B2598205 Dimethyl 5-methylisophthalate CAS No. 13438-29-4; 17649-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 5-methylbenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-4-8(10(12)14-2)6-9(5-7)11(13)15-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLNVWOJNQXRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Generation of Dimethyl 5 Methylisophthalate

Esterification Pathways for Dimethyl 5-methylisophthalate Synthesis

Esterification represents the key step in the synthesis of this compound. This transformation is typically achieved through direct, acid-catalyzed methods.

The most common method for synthesizing this compound is the Fischer esterification of 5-methylisophthalic acid. This reaction involves heating the dicarboxylic acid in an excess of methanol (B129727), which acts as both the solvent and the reactant. A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄). google.comunt.edu The process generally involves refluxing the mixture of 5-methylisophthalic acid, methanol, and the acid catalyst for several hours to overnight. unt.edu Following the reaction, the mixture is cooled and poured into a large volume of water, causing the less soluble ester product to precipitate. unt.edu The solid product is then collected by filtration and washed with water to remove any remaining acid and unreacted methanol. unt.edu

A similar procedure is employed for related compounds, such as the synthesis of dimethyl 5-bromoisophthalate from 5-bromoisophthalic acid, which also utilizes methanol and concentrated sulfuric acid under reflux conditions. chemicalbook.com

The efficiency of the esterification process is dependent on several factors, including reaction time, temperature, and the choice of catalyst. For the synthesis of this compound from 5-methylisophthalic acid using sulfuric acid in methanol, refluxing overnight can yield approximately 75%. unt.edu

Studies on analogous esterification reactions, such as the synthesis of dimethyl terephthalate (B1205515) from terephthalic acid, provide insights into optimization strategies. mdpi.com The use of solid acid catalysts like zeolites is an area of active research, offering advantages such as easier separation and recyclability. mdpi.com For instance, with a β zeolite catalyst, reaction temperature is a critical parameter; conversion of the starting acid approaches 100% as the temperature is increased to 180-200°C. mdpi.com However, temperatures exceeding this optimum can lead to a decrease in yield, possibly due to desorption of reactants from the catalyst surface. mdpi.com Optimizing the catalyst-to-reactant ratio and reaction pressure are also key to maximizing the yield and selectivity of the desired diester. mdpi.com

Table 1: Conditions for Acid-Catalyzed Esterification

Starting Material Catalyst Solvent Conditions Yield Reference
5-methylisophthalic acid Sulfuric acid Methanol Reflux overnight ~75% unt.edu
5-bromoisophthalic acid Sulfuric acid Methanol Reflux for 6 hours 89% chemicalbook.com
Terephthalic acid β zeolite Methanol 200°C, 8h, 1 MPa 94.1% mdpi.com

This table presents data for this compound and analogous compounds to illustrate typical reaction conditions and yields.

Functional Group Derivatization of this compound

This compound serves as a scaffold for further chemical modifications, either at the benzylic methyl group or at the ester functionalities.

The methyl group on the aromatic ring of this compound is susceptible to free-radical halogenation, providing a pathway to the highly useful intermediate, Dimethyl 5-(bromomethyl)isophthalate. This reaction is regioselective for the benzylic position due to the stability of the resulting benzylic radical.

The transformation is typically accomplished using N-bromosuccinimide (NBS) as the bromine source and a radical initiator. unt.edumdpi.com Common initiators include 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) or benzoyl peroxide (BPO). unt.edumdpi.com The reaction is usually carried out in an inert solvent, such as carbon tetrachloride (CCl₄), under reflux conditions for several hours. unt.edumdpi.com The product, Dimethyl 5-(bromomethyl)isophthalate, is a versatile building block for introducing more complex functionalities. unt.edumdpi.comacs.org

Table 2: Regioselective Bromination of this compound

Reagents Initiator Solvent Conditions Yield Reference
N-bromosuccinimide AIBN CCl₄ Reflux for 6 hours 47% unt.edu
N-bromosuccinimide Benzoyl Peroxide CCl₄ Reflux at 85°C for 2 hours 86% mdpi.com

This table details reaction conditions for the synthesis of Dimethyl 5-(bromomethyl)isophthalate.

The synthetic utility of this compound and its derivatives is demonstrated by various subsequent reactions.

The brominated derivative, Dimethyl 5-(bromomethyl)isophthalate, is a key intermediate for nucleophilic substitution reactions. It allows for the attachment of various moieties to the benzylic position. For example, it can be reacted with nucleophiles like piperidine-4-carboxylic acid or 1,4,7,10-tetracyclododecane to create more complex molecules for applications in materials science and medicinal chemistry. unt.edumdpi.comacs.org

The ester groups of this compound can also be transformed. They can undergo hydrolysis (saponification) back to the dicarboxylic acid using a base such as potassium hydroxide (B78521) or sodium hydroxide in an aqueous or alcoholic solution. unt.edumdpi.com This is a common step when the carboxylate form is needed, for instance, in the synthesis of metal-organic frameworks. unt.edu Furthermore, the ester groups can be modified through transesterification with other alcohols or reduced to hydroxyl groups using suitable reducing agents. vulcanchem.comcalpoly.edu

Direct functionalization of other positions on the aromatic core is less common starting from this compound itself. Instead, substituted analogues are often prepared from correspondingly substituted precursors, such as the synthesis of Dimethyl 5-bromoisophthalate from 5-bromoisophthalic acid or the formation of Dimethyl 5-sulfoisophthalate. chemicalbook.comnih.gov

Advanced Chemical Transformations and Building Block Utility

Utilization of Dimethyl 5-methylisophthalate Derivatives in Organic Synthesis

The reactivity of the methyl group and the aromatic ring of this compound, coupled with the directing effects of the ester functionalities, allows for a range of chemical modifications. These transformations generate key intermediates that are pivotal in the synthesis of elaborate molecular structures.

Formation of Polyfunctionalized Aromatic Systems

The strategic functionalization of this compound opens avenues to a variety of polyfunctionalized aromatic systems. A key transformation is the bromination of the methyl group to yield Dimethyl 5-(bromomethyl)isophthalate. unt.edumdpi.com This benzylic bromide is a highly reactive intermediate, susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. For instance, it can be reacted with amines, such as in the synthesis of cyclen-based ligands, to introduce new carbon-nitrogen bonds and build more complex coordinating structures. unt.edu

Further derivatization can be achieved through manipulation of the ester groups. Hydrolysis of the dimethyl ester to the corresponding 5-methylisophthalic acid is a common initial step. guidechem.com This diacid can then be converted to other functional groups. For example, hydrazinolysis of dimethyl isophthalate (B1238265) (a related compound) yields isophthalic dihydrazide, which serves as a scaffold for the synthesis of bioactive Schiff bases. researchgate.net This demonstrates a pathway to introduce nitrogen-containing functionalities and create compounds with potential antioxidant properties. researchgate.net

The methyl group itself can also be transformed. Reduction of this compound with a reducing agent like lithium aluminum hydride (LAH) affords (5-methyl-1,3-phenylene)dimethanol. semanticscholar.org This diol can then be oxidized, for example using pyridinium (B92312) chlorochromate (PCC), to produce 5-methylisophthalaldehyde. semanticscholar.org These transformations highlight the utility of this compound as a precursor to aromatic systems with varied oxidation states and functionalities, including aldehydes and alcohols.

Moreover, the aromatic ring can be further substituted. For instance, dimethyl 5-aminoisophthalate can undergo diazotization followed by iodination to produce dimethyl 5-iodoisophthalate. nih.gov This iodo-derivative is a substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce acetylenic moieties, leading to compounds like dimethyl 5-ethynylisophthalate. nih.gov

Synthesis of Complex Organic Molecules Incorporating the Isophthalate Moiety

The isophthalate framework, derived from this compound, is a recurring motif in a variety of complex organic molecules, ranging from macrocycles to specialized photo-cross-linking agents.

One notable application is in the construction of intricate host molecules. Researchers have synthesized a microporous cyclen-based octacarboxylate hydrogen-bonded organic framework (HOF). unt.edu The synthesis commences with the esterification of 5-methylisophthalic acid to this compound, followed by bromination to Dimethyl 5-(bromomethyl)isophthalate. This intermediate is then reacted with 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) to build a complex, macrocyclic ligand which, upon further steps, self-assembles into the HOF. unt.edu

Another example of its use in creating sophisticated molecules is the synthesis of a bis-diazirinyl-phenylalanine derivative designed for photo-cross-linking studies. semanticscholar.org The synthesis starts with the reduction of this compound to (5-methyl-1,3-phenylene)dimethanol, which is then elaborated through a multi-step sequence to introduce two diazirine rings and an amino acid functionality, showcasing the isophthalate core as a stable anchor for these reactive groups. semanticscholar.org

Furthermore, the synthesis of a series of isophthalate Schiff bases demonstrates the incorporation of the isophthalate moiety into potentially bioactive compounds. researchgate.net Starting from isophthalic acid, the corresponding dihydrazide is formed and subsequently condensed with various benzaldehydes to yield a library of Schiff bases. These molecules, featuring the central isophthalate unit, have been evaluated for their antioxidant activities. researchgate.net

Precursors for Supramolecular Polymeric Systems

This compound and its corresponding diacid, 5-methylisophthalic acid, are instrumental in the field of supramolecular chemistry, particularly in the rational design and assembly of extended solid-state architectures. The rigid, angular disposition of the carboxylate groups in the isophthalate unit makes it an excellent building block for constructing porous and multidimensional structures.

Role in the Assembly of Extended Solid-State Architectures

The primary role of the 5-methylisophthalate ligand in this context is as a linker in the formation of coordination polymers and metal-organic frameworks (MOFs). rsc.orgpsu.edu These materials are crystalline solids constructed from metal ions or clusters connected by organic ligands. The geometry of the 5-methylisophthalate ligand, with its 120-degree angle between the carboxylate groups, predisposes the formation of specific network topologies.

For example, solvothermal reactions of 5-methylisophthalic acid with various metal acetates, such as nickel(II) and zinc(II), have yielded a range of coordination polymers. rsc.org The resulting structures can be influenced by the choice of metal and the solvent system used during synthesis. In one instance, reacting zinc acetate (B1210297) with 5-methylisophthalic acid in different aqueous alcohol solutions led to coordination frameworks with varying connectivity and dimensionality. rsc.org

A specific example is the synthesis of [Mn(C9H6O4)(C4H9NO)]n, a manganese(II) coordination polymer. In this structure, the manganese ions are bridged by the 5-methylisophthalate ligands, forming rod-shaped secondary building units which are further connected to create a primitive cubic net (pcu) structure. psu.edu Another study reports the synthesis of a copper-based MOF, [Cu(5-methylisophthalate)], which exhibits catalytic activity in the oxidation of carbon monoxide. psu.edu

Beyond MOFs, derivatives of this compound are also employed in the construction of other supramolecular polymers. A new complex, [Cu4(HL)4(H2O)14], was synthesized from a ligand derived from Dimethyl 5-(bromomethyl)isophthalate. mdpi.com In this structure, cyclic copper-containing units are linked through extensive hydrogen bonding and π-π stacking interactions to form a three-dimensional supramolecular polymer. mdpi.com

The following table summarizes some of the supramolecular systems derived from this compound or its derivatives:

PrecursorMetal Ion/Core StructureResulting Supramolecular SystemReference
5-Methylisophthalic acidNickel(II)Ni2(mip)2(H2O)8·2H2O rsc.org
5-Methylisophthalic acidZinc(II)Zn6(mip)5(OH)2(H2O)4·7.4H2O rsc.org
5-Methylisophthalic acidManganese(II)[Mn(C9H6O4)(C4H9NO)]n psu.edu
Dimethyl 5-(bromomethyl)isophthalateCopper(II)[Cu4(HL)4(H2O)14] mdpi.com
5-Methylisophthalic acidCopper(II)[Cu(5-methylisophthalate)] psu.edu

Applications in Metal Organic Frameworks Mofs and Coordination Polymers Cps

Design Principles and Synthetic Strategies for 5-Methylisophthalate (5-Meip)-Based MOFs/CPs

The creation of 5-Meip-based MOFs and CPs with desired properties relies on a deep understanding of design principles and the careful selection of synthetic methodologies.

Solvothermal and hydrothermal synthesis are the most prevalent methods for crystallizing 5-Meip-based MOFs and CPs. researchsynergypress.com These techniques involve heating a mixture of the metal salt and 5-methylisophthalic acid (H2-5Meip) in a sealed vessel, with or without a non-aqueous solvent (solvothermal) or water (hydrothermal). researchsynergypress.comrsc.org The elevated temperature and pressure facilitate the dissolution of reactants and promote the formation of well-defined crystalline structures. researchsynergypress.com

For instance, two cerium(III)-based MOFs, GR-MOF-17 and GR-MOF-18, were successfully synthesized using solvothermal methods. rsc.org The synthesis of GR-MOF-17 involved reacting CeCl₃ with H₂-5Meip in an aqueous solution basified with Et₃N at 140 °C for 72 hours. rsc.org In contrast, GR-MOF-18 was obtained by heating a solution of CeCl₃ and H₂-5Meip in N,N-dimethylformamide (DMF) at 140 °C for 72 hours. rsc.org Similarly, a family of isostructural lanthanide(III) CPs with the general formula [Ln₂(μ₄-5Meip)₃(DMF)]n were synthesized by heating a solution of the respective lanthanide nitrate (B79036) salt and H₂-5Meip in a water-DMF mixture at 140 °C. mdpi.com

The choice of solvent, temperature, reaction time, and the stoichiometry of the reactants can significantly influence the resulting framework's structure and properties. rsc.orgosti.gov

The rational design of MOFs and CPs involves the deliberate selection of the organic linker and the metal node to achieve a target topology and functionality. rsc.orgacs.org The 5-methylisophthalate linker offers an angular geometry due to the 1,3-disposition of the carboxylate groups, which can lead to the formation of diverse and complex network structures. mdpi.com The methyl group at the 5-position can influence the framework's properties by introducing steric hindrance and affecting the electronic nature of the linker. mdpi.com

The selection of the metal ion is equally critical as it dictates the coordination geometry of the SBU. rsc.org The combination of 5-Meip with various metal ions, including zinc(II), cerium(III), and other lanthanides, has led to a wide array of structures with different dimensionalities and properties. rsc.orgmdpi.comresearchgate.net For example, the reaction of 5-Meip with a mixture of zinc and sodium or potassium ions has resulted in the formation of novel heterometallic MOFs with complex SBUs like Zn₂Na(COO)₆ and Zn₅K(COO)₁₂. rsc.org The use of lanthanide ions, with their large coordination numbers and unique electronic properties, has yielded CPs with interesting photoluminescent and magnetic behaviors. mdpi.com

Structural Diversity and Topology of 5-Methylisophthalate-Derived Frameworks

The interplay between the angular nature of the 5-Meip linker, the coordination preferences of the metal ions, and the synthetic conditions gives rise to a remarkable structural diversity in the resulting frameworks.

The angular disposition of the carboxylate groups in 5-Meip, with an angle of approximately 120°, prevents the formation of linear chains and instead promotes the assembly of more complex, often three-dimensional, networks. mdpi.com This inherent angularity, combined with the coordination geometry of the metal SBU, directs the formation of specific topologies.

The 5-methylisophthalate ligand can adopt various coordination modes, where the carboxylate groups can bind to metal centers in a monodentate, bidentate (chelating or bridging), or more complex fashion. rsc.orgmdpi.com These diverse coordination possibilities, in conjunction with the chosen metal ion, lead to the formation of a wide range of SBUs.

For example, in cerium(III)-based MOFs, Ce-carboxylate rods have been identified as key SBUs. rsc.org In some zinc-based systems, dinuclear "paddlewheel" units are formed, where two zinc atoms are bridged by four carboxylate groups from the 5-Meip linkers. acs.org The assembly of heterometallic SBUs, such as Zn₂Na(COO)₆ and Zn₅K(COO)₁₂, has also been reported, highlighting the versatility of 5-Meip in constructing complex framework materials. rsc.org In a family of lanthanide CPs, the 5-Meip ligand acts as a tetradentate linker, connecting infinite lanthanide-carboxylate rods. mdpi.com

The underlying connectivity of a MOF or CP can be simplified and described by a topological net. The frameworks derived from 5-methylisophthalate have been shown to adopt various topologies, demonstrating the linker's versatility in constructing diverse network structures.

Some of the observed topologies include:

pcu (primitive cubic) : A simple cubic network.

sql (square lattice) : A 2D layered structure.

diamondoid (dia) : A 3D network analogous to the structure of diamond. researchgate.net

α-Po (alpha-polonium) : A primitive cubic lattice. rsc.orgacs.org

fsy : A complex 5-connected network observed in a series of isostructural lanthanide CPs. mdpi.com

The formation of these different topologies is a direct consequence of the interplay between the angular 5-Meip linker, the coordination geometry of the metal SBU, and the synthetic conditions employed. For instance, a zinc-based MOF constructed from dinuclear paddlewheel SBUs linked by 5-Meip and dabco (1,4-diazabicyclo[2.2.2]octane) as a pillar ligand resulted in a highly symmetric open framework. acs.org

Helical Architectures and Interpenetrating Networks within Frameworks

The structural diversity of MOFs and CPs derived from 5-methylisophthalate is significant, with many exhibiting complex topologies such as helical chains and interpenetrating networks. acs.orgresearchgate.net The connectivity of the 5-methylisophthalate linkers can generate varied structural types. acs.org

For instance, the reaction of zinc and sodium salts with 5-methylisophthalate has led to the assembly of MOFs containing three-dimensional anionic frameworks. These frameworks are characterized by one-dimensional nanotubular helical channels that are filled with hydrated alkali metal cation clusters. rsc.org In other examples, the combination of 5-methylisophthalate with flexible co-ligands has produced frameworks with alternate left- and right-handed helical chains, which are then pillared to form 3D porous structures. researchgate.net

Interpenetration, where two or more independent networks are entangled, is another common structural feature. Researchers have reported 4-fold interpenetrated diamondoid-like networks and 2-fold interpenetrating α-Po networks constructed from binuclear zinc nodes and 5-methylisophthalate linkers. researchgate.net The degree of interpenetration and the resulting network topology can be influenced by factors such as the choice of metal ion and the presence of ancillary ligands, leading to structures ranging from 2D layers to complex 3D self-catenated networks. acs.orgencyclopedia.pub

Functional Performance of 5-Methylisophthalate-Based MOFs/CPs

Beyond their structural intricacy, MOFs and CPs based on the 5-methylisophthalate ligand exhibit a range of functional properties, particularly in the domain of luminescence.

Luminescence and Photophysical Properties

The aromatic nature and carboxylate groups of the 5-methylisophthalate ligand make it an excellent "antenna" for sensitizing lanthanide ions, leading to materials with significant photoluminescent properties. mdpi.comrsc.org These properties are tunable and can be rationally designed based on the choice of the metal center and interactions within the framework. rsc.org

The luminescence in lanthanide-based CPs (LnCPs) originates from intra-ionic f-f transitions, which produce characteristically narrow and long-lived emission bands. mdpi.com However, the direct excitation of lanthanide ions is inefficient due to their low absorption cross-sections. The 5-methylisophthalate ligand circumvents this issue through a process known as the "antenna effect". researchgate.net

The efficiency of the antenna effect is quantified by the photoluminescence quantum yield (QY), which is the ratio of photons emitted to photons absorbed. Optimizing this value is a key goal in the design of luminescent MOFs. The energy levels of the ligand's excited states are a critical parameter. For an efficient energy transfer, the triplet state energy level of the ligand should be slightly higher than the emissive energy level of the lanthanide ion. mdpi.com

Computational calculations have been used to estimate the energy of the ligand's excited states to rationalize the observed luminescence. mdpi.com For example, in a series of isostructural LnCPs with the general formula [Ln₂(μ₄-5Meip)₃(DMF)]n, the terbium-based compound (4Tb) was found to have a remarkably high quantum yield of 63%. mdpi.com This high efficiency was attributed to a good energetic match between the triplet state of the 5-methylisophthalate ligand and the emissive ⁵D₄ level of the Tb³⁺ ion. mdpi.comresearchgate.net Studies on other systems have also focused on enhancing light harvesting by functionalizing MOFs with quantum dots, where energy is transferred from the quantum dots to the MOF with efficiencies reported to be over 80%. psu.edunih.gov

MOFs and CPs constructed with 5-methylisophthalate and various lanthanide ions exhibit emissions across both the visible and near-infrared (NIR) regions of the electromagnetic spectrum. mdpi.commdpi.com This tunability is achieved by selecting the appropriate lanthanide ion.

Visible Emitters: Lanthanide ions such as Terbium (Tb³⁺), Europium (Eu³⁺), and Samarium (Sm³⁺) are known for their characteristic emissions in the visible range. mdpi.comacs.org Tb³⁺-based frameworks typically show strong green emission, while Eu³⁺-based materials emit bright red light. acs.org For instance, in a series of isostructural lanthanide CPs, the compounds incorporating Sm³⁺, Eu³⁺, and Tb³⁺ all displayed strong, characteristic emissions in the visible spectrum at room temperature. mdpi.comacs.org

NIR Emitters: Ions like Ytterbium (Yb³⁺) and Neodymium (Nd³⁺) are used to create materials that emit in the NIR region. acs.org An Yb³⁺-based CP using the 5-methylisophthalate ligand has been shown to display characteristic lanthanide-centered emission bands in the NIR with significant intensity, even at room temperature. mdpi.comugr.es Similarly, Nd³⁺-based complexes exhibit NIR luminescence upon irradiation. acs.org

The table below summarizes the photophysical data for a series of isostructural lanthanide CPs based on 5-methylisophthalate ([Ln₂(μ₄-5Meip)₃(DMF)]n). mdpi.com

CompoundLn(III) IonEmission TypeKey Emission BandsQuantum Yield (QY)
1SmSamarium (Sm)Visible⁵G₅/₂ → ⁶H₅/₂ (565 nm), ⁶H₇/₂ (600 nm), ⁶H₉/₂ (645 nm)Not Reported
2EuEuropium (Eu)Visible⁵D₀ → ⁷F₁ (595 nm), ⁷F₂ (615 nm), ⁷F₃ (650 nm), ⁷F₄ (700 nm)Not Reported
4TbTerbium (Tb)Visible⁵D₄ → ⁷F₆ (490 nm), ⁷F₅ (545 nm), ⁷F₄ (585 nm), ⁷F₃ (620 nm)63%
5YbYtterbium (Yb)Near-Infrared (NIR)²F₅/₂ → ²F₇/₂ (980 nm)Not Reported

The study of photoluminescence at variable temperatures provides crucial insights into the stability of the emission and the underlying photophysical processes. For materials based on 5-methylisophthalate, photoluminescence measurements have been conducted at different temperatures to characterize their properties. mdpi.comrsc.org

In Ce(III)-based MOFs, for example, the emission is often temperature-dependent, which opens up possibilities for applications in luminescence thermometry. rsc.org For one such Ce(III)-5-methylisophthalate framework, studies revealed ligand-centered luminescence and the emergence of phosphorescence emission at low temperatures. rsc.orgresearchgate.net In the family of [Ln₂(μ₄-5Meip)₃(DMF)]n compounds, variable-temperature measurements confirmed the robust nature of the luminescence, with the Yb³⁺ compound showing sizeable NIR emission even at room temperature, and the emissive capacity of other materials was analyzed as a function of decreasing temperature. mdpi.comsciprofiles.com This thermal stability is a key attribute for the development of practical solid-state photonic devices. mdpi.com

Catalytic Applications

The utility of MOFs derived from 5-methylisophthalate in catalysis is a significant area of research. These porous materials can act as robust heterogeneous catalysts, providing a high density of accessible active sites within their crystalline structures.

A notable example of a catalytically active MOF based on this linker is a copper-based framework, [Cu(5-methylisophthalate)]. This material has demonstrated excellent and stable catalytic activity for the gas-phase oxidation of carbon monoxide (CO) to carbon dioxide (CO₂). researchgate.netsci-hub.se The porous nature of the MOF allows for the diffusion of reactant gases to the active metal centers. The framework's thermal stability is a key attribute, with some copper-based MOFs showing stability above 200°C, which is advantageous for gas-phase catalytic reactions. sci-hub.se The performance of such MOFs bridges the gap between homogeneous and heterogeneous catalysis, offering the high activity associated with well-defined, isolated active sites and the practical benefits of a solid, recyclable catalyst. chemrxiv.org

Table 1: Catalytic Activity of a MOF based on 5-methylisophthalate

Catalyst Reaction Key Finding Reference
[Cu(5-methylisophthalate)] Gas-phase CO Oxidation Exhibits excellent and stable catalytic activity. researchgate.netsci-hub.se

Understanding the reaction mechanism at a molecular level is crucial for optimizing catalyst design. In MOF-based catalysis, mechanistic investigations focus on the interactions between the substrate and the active sites within the framework. chemrxiv.org For the [Cu(5-methylisophthalate)] system, studies have identified the open Cu(II) sites as the active centers for catalysis. researchgate.netsci-hub.se The crystalline nature of MOFs is particularly advantageous for these investigations, as it allows for the precise characterization of the catalyst's active sites and the study of guest-host interactions through techniques like single-crystal X-ray diffraction. chemrxiv.orgcsic.es While the general steps of CO oxidation on copper sites are known, detailed mechanistic pathways within the specific confined environment of the [Cu(5-methylisophthalate)] pores, including adsorption energies, transition states, and product release, remain a subject of specialized computational and spectroscopic studies.

The characterization of active sites is fundamental to understanding catalytic performance. In the [Cu(5-methylisophthalate)] MOF, the active sites have been identified as the coordinatively unsaturated copper(II) centers, which act as Lewis acid sites. researchgate.netsci-hub.se These open metal sites are readily accessible to substrate molecules like CO. The presence and accessibility of these active sites have been confirmed by probing the material with carbon monoxide molecules (¹²CO and ¹³CO). sci-hub.se The introduction of intentional or unintentional defects, such as missing linkers or metal nodes, can also create additional active sites, further influencing the catalytic properties of the MOF. rsc.org The modularity of MOF synthesis allows for the systematic modification of the structure, enabling researchers to tune the properties of the active sites for enhanced reactivity and selectivity. chemrxiv.org

Magnetic Properties

The incorporation of paramagnetic metal ions, particularly lanthanides, into frameworks with 5-methylisophthalate ligands has led to materials with interesting magnetic phenomena. These properties arise from the electronic characteristics of the metal ions and their arrangement within the crystal structure.

Several studies have focused on the slow magnetic relaxation in MOFs and CPs constructed from 5-methylisophthalate and lanthanide ions, a key characteristic of single-molecule magnets (SMMs). Two cerium(III)-based MOFs, formulated as [Ce(5Meip)(H-5Meip)]n (GR-MOF-17) and [CeCl(5Meip)(DMF)]n (GR-MOF-18), have been synthesized and shown to exhibit field-induced slow relaxation of magnetization. csic.esresearchgate.net This behavior is observed under the application of a small external DC magnetic field. csic.esacs.org

In these systems, the magnetic relaxation dynamics are highly dependent on the specific structure and the local coordination environment of the Ce(III) ions. For GR-MOF-17, the relaxation process is best described by a Raman mechanism. In contrast, the relaxation in GR-MOF-18 occurs through a combination of Raman and local-mode pathways. csic.esresearchgate.net These findings highlight how subtle changes in the framework structure, mediated by the 5-methylisophthalate linker, can significantly influence the magnetic properties of the resulting material.

Table 2: Magnetic Relaxation Properties of Ce(III)-5Meip MOFs

Compound Formula Magnetic Phenomenon Relaxation Mechanism(s) Reference
GR-MOF-17 [Ce(5Meip)(H-5Meip)]n Field-induced slow magnetic relaxation Raman csic.esresearchgate.net
GR-MOF-18 [CeCl(5Meip)(DMF)]n Field-induced slow magnetic relaxation Raman, Local-mode csic.esresearchgate.net

In addition to their magnetic behavior, some of these lanthanide-based frameworks display interesting photoluminescent properties. The 5-methylisophthalate ligand can act as an "antenna," absorbing energy and transferring it to the metal center, which then emits light. nih.gov Notably, the cerium-based framework GR-MOF-17 is one of the first examples of a multifunctional Ce(III)-MOF that exhibits both slow relaxation of magnetization and phosphorescence. csic.es This phosphorescent emission is observed at low temperatures, adding a second functional property to the material. csic.es The combination of magnetic and emissive properties in a single framework is of interest for developing multifunctional materials, for instance, in the field of luminescence thermometry for precise temperature control in magnetic studies. csic.es

Sensing Capabilities

The unique photoluminescent properties of MOFs and CPs derived from 5-methylisophthalate make them excellent candidates for chemical sensing applications. The framework can be designed to interact with specific molecules, or analytes, leading to a detectable change in its luminescence.

Coordination polymers incorporating the 5-methylisophthalate (5Meip) ligand have demonstrated significant potential for detecting nitroaromatic compounds, which are common components of explosives. mdpi.com A notable example is a series of isostructural lanthanide-based CPs with the general formula [Ln₂(μ₄-5Meip)₃(DMF)]n (where Ln = Sm, Eu, Gd, Tb, Yb). mdpi.comnih.gov In these structures, the 5-methylisophthalate ligand acts as an "antenna," efficiently absorbing energy and transferring it to the lanthanide(III) ions. mdpi.comnih.gov This process results in intense, characteristic emissions from the metal centers. mdpi.comnih.gov

When these luminescent materials are exposed to certain nitroaromatic compounds, their luminescence is quenched, or diminished. This quenching effect forms the basis of their sensing capability. mdpi.com Research has shown that a terbium-based coordination polymer from this family, [Tb₂(μ₄-5Meip)₃(DMF)]n, is particularly effective. mdpi.comnih.gov Its high quantum yield of 63% and excellent stability in water and methanol (B129727) make it a robust sensing platform. mdpi.comnih.gov The presence of nitroaromatic explosives, such as 2,4,6-trinitrophenol (TNP), causes a significant quenching of the terbium-centered luminescence, allowing for their detection. mdpi.com The mechanism often involves electron transfer from the excited state of the MOF to the electron-deficient nitroaromatic compound. rsc.org

The effectiveness of a chemical sensor is determined by its selectivity (the ability to detect a specific analyte in the presence of others) and its detection limit (the minimum amount of the analyte it can detect).

The terbium-based coordination polymer [Tb₂(μ₄-5Meip)₃(DMF)]n has been studied for its selectivity towards various nitroaromatic compounds. mdpi.com It has shown a particularly high sensitivity for 2,4,6-trinitrophenol (TNP). mdpi.com The quenching efficiency is quantified by the Stern-Volmer constant (Ksv), which was found to be exceptionally high, around 10⁵ M⁻¹, indicating a strong quenching effect. mdpi.comnih.gov

Further investigations have established a very low limit of detection (LOD) for TNP, in the range of 10⁻⁶ to 10⁻⁷ M. mdpi.comnih.gov A specific study reported an LOD as low as 5.6 × 10⁻⁷ M, highlighting the material's capacity to detect trace amounts of this explosive molecule. mdpi.com This high sensitivity and selectivity, especially in methanol, distinguish it from other potential interfering molecules. mdpi.comnih.gov

Table 1: Luminescent Sensing Performance for Nitroaromatic Compounds

Framework Analyte Quenching Constant (Ksv) Limit of Detection (LOD) Source
[Tb₂(μ₄-5Meip)₃(DMF)]n 2,4,6-trinitrophenol (TNP) ~10⁵ M⁻¹ 5.6 x 10⁻⁷ M mdpi.comnih.gov

Host-Guest Chemistry and Adsorption Phenomena

The porous nature of MOFs and CPs allows them to act as hosts for smaller "guest" molecules. This host-guest chemistry is fundamental to their application in gas storage, separation, and catalysis. The size, shape, and chemical nature of the pores, dictated by the metal nodes and organic linkers like 5-methylisophthalate, determine which guest molecules can be adsorbed. nih.gov

Frameworks derived from 5-methylisophthalate have been investigated for their ability to selectively adsorb certain gases. A microporous hydrogen-bonded organic framework (HOF), synthesized using a derivative of dimethyl 5-methylisophthalate, demonstrated permanent porosity and selective adsorption of carbon dioxide (CO₂) over nitrogen (N₂). unt.edu This property is highly relevant for applications such as flue gas separation and carbon capture. mdpi.comresearchgate.net The selective uptake is driven by the different interactions between the gas molecules and the pore surfaces of the framework. mdpi.com

In addition to CO₂/N₂ separation, other frameworks have shown a preference for adsorbing water vapor. A copper-based complex synthesized with a ligand derived from this compound was studied for its water vapor adsorption properties. mdpi.com The presence of hydrogen bonding sites, such as carboxylate moieties, within the structure can create a high affinity for water molecules. mdpi.com

Table 2: Selective Adsorption in Frameworks Derived from 5-Methylisophthalate

Framework Type Guest Molecules Selectivity Application Source
Hydrogen-Bonded Organic Framework (HOF) CO₂ / N₂ Preferential adsorption of CO₂ over N₂ Gas Separation unt.edu
Copper(II) Coordination Polymer Water Vapor Favorable for H₂O adsorption Dehumidification mdpi.com

The interactions between the host framework and guest molecules are critical for the material's function. These interactions can range from weak van der Waals forces to stronger hydrogen bonds or coordinate bonds with open metal sites. nih.gov Atomistic simulations have provided insights into how guest molecules are positioned and oriented within the pores, revealing that their adsorption sites can be precisely modulated. nih.gov

In the crystal structures of lanthanide-based coordination polymers synthesized with 5-methylisophthalate, solvent molecules like N,N-dimethylformamide (DMF) are often found coordinated directly to the metal centers. mdpi.com For instance, in the [Ln₂(μ₄-5Meip)₃(DMF)]n series, the europium(III) ion (Eu1) is coordinated to an oxygen atom from a DMF molecule, in addition to seven oxygen atoms from the carboxylate groups of the 5Meip ligands. mdpi.com This coordinated DMF molecule acts as a guest, occupying space within the framework's pores. Before the material can be used for applications like gas adsorption, these guest solvent molecules must typically be removed through heating or vacuum, a process known as activation. unt.edu The interaction with guest molecules is not static; flexible frameworks can even exhibit dynamic changes in their structure upon guest adsorption and desorption. osti.gov

Characterization Techniques for Structural and Electronic Elucidation

Spectroscopic Methods for Molecular and Material Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For Dimethyl 5-methylisophthalate, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the carbon-hydrogen framework.

Detailed ¹H NMR analysis of this compound, conducted in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons appear as multiplets in the downfield region, while the methyl and methoxy (B1213986) protons are observed as singlets in the upfield region.

¹H NMR Spectral Data of this compound

Chemical Shift (δ) (ppm) Multiplicity Number of Protons Assignment
8.51-8.46 m 1H Aromatic C-H
8.07-8.01 m 2H Aromatic C-H
3.93 s 6H Ester methyl (-OCH₃)
2.45 s 3H Aromatic methyl (-CH₃)

Solvent: CDCl₃, Frequency: 400 MHz

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the ester groups, C-O stretching, and vibrations associated with the aromatic ring and the methyl group. A study involving the photothermal catalytic degradation of dimethyl phthalate (B1215562) (DMP) identified this compound as an intermediate product, though a discrete IR spectrum for the compound was not provided. mdpi.com

Mass Spectrometry Techniques (e.g., ESI-MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to ionize the molecule and determine its mass-to-charge ratio (m/z).

In studies of the photothermal catalytic degradation of phthalic acid esters, this compound has been identified as an intermediate product through the use of GC-MS. mdpi.com This confirms the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . However, detailed mass spectrometry fragmentation data for this specific compound is not extensively detailed in the available research.

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Precise Structural Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline compound. This technique would provide unambiguous data on the molecular geometry of this compound, including the planarity of the benzene (B151609) ring and the orientation of the methyl and dimethyl ester substituents. Despite its utility, specific studies detailing the single-crystal X-ray diffraction analysis of this compound were not found in the surveyed scientific literature. Research has, however, been conducted on complexes derived from this compound, where its structural backbone is a key component of a larger supramolecular architecture. mdpi.com

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and to assess the purity of a bulk sample. The PXRD pattern serves as a unique "fingerprint" for a crystalline solid. While this compound is used as a precursor in the synthesis of materials that are subsequently analyzed by PXRD, the diffraction pattern for the starting material itself is not typically reported in these studies. mdpi.com

Thermal Analysis Methods

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is fundamental for determining the thermal stability of a compound. For this compound, a TGA scan would reveal the temperature at which the compound begins to decompose and the distinct stages of its degradation.

The process involves heating a small sample of this compound on a high-precision balance within a furnace. The temperature is increased at a constant rate, and the corresponding mass loss is recorded. The resulting data, plotted as a TGA curve (mass versus temperature), would indicate the onset temperature of decomposition, the temperature of maximum decomposition rate (obtained from the derivative of the TGA curve, the DTG curve), and the final residual mass. This information is crucial for understanding the material's upper-temperature limit for applications and storage.

Below is an illustrative data table representing the type of information that would be obtained from a TGA experiment on this compound.

Illustrative TGA Data for this compound

Temperature Range (°C) Mass Loss (%) Decomposition Step Probable Evolved Fragments
150-250 ~5% Initial minor degradation/volatile loss Adsorbed moisture, residual solvent
250-350 ~60% Major decomposition Loss of methyl ester groups (e.g., as methanol (B129727), formaldehyde)

Differential Thermal Analysis (DTA)

Differential Thermal Analysis is a technique used to measure the difference in temperature between a sample and an inert reference material as a function of temperature. DTA is used to detect physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions (melting, crystallization) and chemical reactions (decomposition).

In a DTA experiment, both the this compound sample and a reference material (e.g., alumina) are heated under identical conditions. The temperature difference (ΔT) between them is recorded. An endothermic event (like melting) would result in the sample temperature lagging behind the reference temperature, producing a negative peak in the DTA curve. Conversely, an exothermic event (like crystallization or some decomposition processes) would cause the sample temperature to lead the reference, resulting in a positive peak.

For this compound, DTA would be used to determine its melting point and to identify any other phase transitions prior to decomposition. The decomposition process itself would likely appear as a complex series of endothermic and/or exothermic peaks, corresponding to the bond-breaking and rearrangement events identified by TGA.

The following table illustrates the kind of data that a DTA measurement would provide for this compound.

Illustrative DTA Data for this compound

Peak Temperature (°C) Peak Type Associated Event
~80-90 Endothermic Melting Point
~280 Endothermic Onset of decomposition
~320 Exothermic/Endothermic Major decomposition phase

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to determine optimized molecular geometries, vibrational frequencies, and electronic properties like molecular orbital energies (e.g., HOMO and LUMO).

A comprehensive DFT study on Dimethyl 5-methylisophthalate would provide valuable data on its structural parameters, including bond lengths and angles, as well as insights into its electronic characteristics. For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that helps in understanding the molecule's reactivity and electronic transitions. While general principles of DFT are well-established, specific results from DFT calculations on this compound, such as its optimized geometry and molecular orbital diagrams, are not readily found in the current body of scientific literature.

Advanced Quantum Chemical Calculations for Photophysical Properties

Advanced computational methods like Time-Dependent Density Functional Theory (TD-DFT) and Configuration Interaction Singles (CIS) with semi-empirical methods like Intermediate Neglect of Differential Overlap/Spectrum (INDO/S) are instrumental in predicting the photophysical properties of molecules. These calculations can elucidate UV-Vis absorption spectra, excitation energies, and the nature of electronic transitions.

Such studies on this compound would be crucial for applications in materials science, for example, if the molecule were to be considered as a component in organic light-emitting diodes (OLEDs) or other optoelectronic devices. The calculations would reveal the wavelengths of light the molecule absorbs and emits, and the efficiency of these processes. However, specific published research detailing the application of TD-DFT or CIS INDO/S to determine the photophysical properties of this compound is scarce.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation offer a window into the dynamic behavior of molecules and their interactions with their environment. These techniques can be used to study complex processes that are difficult to observe experimentally.

Energy Transfer Pathway Simulations in Luminescent Systems

In the context of luminescent materials, simulations can map out the pathways of energy transfer between molecules. If this compound were part of a luminescent system, understanding these pathways would be key to optimizing the material's performance. Techniques like molecular dynamics (MD) simulations could be employed to study the conformational changes and intermolecular distances that influence energy transfer rates. To date, there is a lack of specific studies that have simulated the energy transfer pathways involving this compound in luminescent systems.

Adsorption Behavior Simulations in Porous Materials

Simulations are also pivotal in understanding how molecules adsorb onto and interact with porous materials, such as metal-organic frameworks (MOFs) or zeolites. Grand Canonical Monte Carlo (GCMC) simulations, for example, can predict adsorption isotherms, preferred binding sites, and the heat of adsorption for a given molecule within a porous structure. While this compound can be a precursor in the synthesis of components for such materials, direct computational studies simulating its own adsorption behavior within these frameworks have not been prominently reported. Such research would be valuable for applications in gas storage, separation, and catalysis.

Emerging Research Frontiers and Future Outlook

Development of Novel Functional Materials Utilizing Dimethyl 5-methylisophthalate as a Synthetic Synthon

A "synthon" is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond during synthesis. This compound, with its symmetrically placed ester groups and an activating methyl group on a stable benzene (B151609) ring, serves as a valuable synthon for constructing complex macromolecular architectures. Its utility is most prominent in the field of polymer chemistry, where it is used to impart desirable properties such as thermal stability, mechanical strength, and specific functionalities.

Research is actively focused on incorporating this isophthalate (B1238265) derivative into a variety of high-performance polymers. The rigid nature of the isophthalate core contributes to the creation of materials with high glass transition temperatures and enhanced dimensional stability. The methyl group can influence solubility and packing of polymer chains, while the dimethyl ester groups provide reactive sites for polymerization reactions, typically polycondensation.

An illustrative example of its role can be seen in the development of coordination polymers and metal-organic frameworks (MOFs). The carboxylate groups (derived from the hydrolysis of the methyl esters) can coordinate with metal ions to form extended, porous networks. A notable example is the porous metal-organic polymer [Cu(5-methylisophthalate)], which has been investigated for its catalytic activity. researchgate.net The structure of such materials creates open Lewis acid sites on the channel walls, which are crucial for applications in catalysis, such as CO oxidation. researchgate.net

The functional utility of the isophthalate backbone is further highlighted when comparing derivatives. For instance, substituting the methyl group with a vinyl group, as in Dimethyl 5-vinylisophthalate, creates a monomer suitable for free-radical polymerization. This allows for its incorporation into copolymers with materials like styrene (B11656) or acrylates to improve thermal stability or to create thermosetting resins with enhanced mechanical properties due to the rigid aromatic core. vulcanchem.com

Table 1: Comparison of Functional Isophthalate Derivatives

Property Dimethyl 5-Aminoisophthalate This compound Dimethyl 5-Vinylisophthalate (Predicted)
Melting Point 178–181°C Not reported 150–160°C (estimated)
Solubility Soluble in chloroform (B151607) Insoluble in water Moderate in THF, DMSO
Primary Use Precursor for agrochemicals Synthon for polymers, MOFs Monomer for cross-linking, copolymers

This table presents inferred and reported properties based on structural analogs to highlight the functional versatility of the isophthalate core. vulcanchem.com

Interdisciplinary Applications in Advanced Chemistry and Materials Science

The materials derived from this compound are finding applications across a spectrum of scientific and industrial fields. The versatility of the isophthalate platform allows for fine-tuning of material properties to meet the demands of specific, advanced applications.

In materials science, a significant frontier is the development of "smart" polymers, such as vitrimers. These are a class of plastics that combine the properties of thermosets (strong, rigid) and thermoplastics (malleable, recyclable). mdpi.com Isophthalate-based polyesters can be designed to incorporate dynamic covalent bonds, allowing them to be reprocessed and repaired through transesterification reactions at elevated temperatures. mdpi.com This addresses critical issues of sustainability and waste in the polymer industry.

Furthermore, isophthalate derivatives are integral to the synthesis of copolyesters with tailored optical properties. By carefully controlling the incorporation of isophthalic acid units into a polyester (B1180765) chain, such as in Poly(ethylene terephthalate-co-isomannide terephthalate-co-ethylene isophthalate-co-isomannide isophthalate) (PEIIT), researchers can effectively reduce the material's crystallinity. researchgate.net This modification leads to enhanced optical clarity and makes the materials suitable for applications in optical films and lenses.

The catalytic potential of MOFs built from isophthalate linkers is another key area of interdisciplinary research. researchgate.net These porous materials have exceptionally high surface areas and ordered crystalline structures, making them ideal candidates for use in electrocatalysis, gas adsorption, and chemical sensing. researchgate.net The ability to design the pore size and chemical environment within the framework allows for the creation of highly selective catalysts for specific chemical transformations.

Methodological Advancements in Synthesis and Characterization for Isophthalate Compounds and Their Derivatives

Progress in the application of this compound and related compounds is intrinsically linked to advancements in the methods used to synthesize and characterize them and the materials they form. The construction of complex architectures like MOFs requires precise control over the crystallization process. nih.govrsc.org

Recent years have seen a shift from traditional solvothermal synthesis to more advanced techniques that offer better control and efficiency. These include:

Vapor-Assisted Conversion (VAC): In this method, a precursor film (e.g., a metal oxide) is converted into a MOF film by exposure to the vapor of the organic linker. the-innovation.org This allows for the creation of uniform, thin films suitable for electronic and sensing applications.

Sonochemical Synthesis: The use of high-energy ultrasound radiation can dramatically reduce reaction times for MOF crystallization. The process creates localized hot spots that promote rapid nucleation and the formation of high-quality microcrystals. nih.gov

Post-Synthetic Modification (PSM): This powerful technique involves chemically modifying a MOF after its initial synthesis. It allows for the introduction of new functional groups into the framework without altering its underlying topology, enabling the fine-tuning of properties like catalytic activity or adsorption selectivity. nih.gov

Characterization techniques have also become more sophisticated. To understand the functional properties of materials like the [Cu(5-methylisophthalate)] polymer, researchers use methods such as in-situ Fourier-transform infrared (FT-IR) spectroscopy to probe the active sites. researchgate.net By monitoring the adsorption of probe molecules like carbon monoxide (CO), scientists can identify and quantify the Lewis acid sites that are responsible for the material's catalytic activity. researchgate.net Similarly, advanced diffraction and microscopy techniques are crucial for understanding the complex formation mechanisms and microstructures of these materials. rsc.org

Table 2: Advanced Synthesis Methods for Isophthalate-Based Materials

Method Description Advantages
Vapor-Phase Methods A precursor (e.g., metal oxide film) is converted into a MOF by exposure to the vapor of the organic linker. the-innovation.org Precise control over film thickness; suitable for producing thin films for devices. the-innovation.org
Sonochemical Synthesis High-energy ultrasound radiation is used to induce crystallization. nih.gov Significantly reduced reaction times; produces high-quality microcrystals. nih.gov
Post-Synthetic Modification (PSM) Functional groups are introduced into a pre-formed MOF structure. nih.gov Allows for fine-tuning of properties without changing the framework's topology. nih.gov

| Diffusion Technique | Reactant solutions are carefully layered, and crystals form at the interface as they slowly diffuse. nih.gov | Useful for growing high-quality single crystals of products that are not very soluble. nih.gov |

Q & A

Q. What are the standard synthetic routes for dimethyl 5-methylisophthalate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of 5-methylisophthalic acid using methanol under acidic catalysis. Key variables include temperature (optimized between 60–80°C), stoichiometric ratios of reactants, and catalyst choice (e.g., sulfuric acid or p-toluenesulfonic acid). Purity is assessed using HPLC or GC-MS, with yields often exceeding 80% under reflux conditions. Impurities like unreacted starting materials or mono-ester byproducts require purification via recrystallization or column chromatography .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR spectroscopy (¹H and ¹³C) confirms ester group formation and methyl substitution patterns.
  • X-ray crystallography reveals molecular geometry and intermolecular interactions. For example, Mn(II) coordination polymers involving this compound exhibit distorted octahedral geometries with bond lengths up to 2.623 Å for Mn–O interactions .
  • FT-IR identifies carboxylate and ester functional groups (e.g., C=O stretches at ~1720 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use protective goggles , impermeable gloves (e.g., nitrile), and lab coats to avoid skin/eye contact.
  • Ensure local exhaust ventilation to minimize inhalation of vapors or aerosols.
  • Store in sealed containers away from oxidizers. Spills should be absorbed with inert materials (e.g., silica gel) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s role in metal-organic frameworks (MOFs) for catalytic applications?

Density Functional Theory (DFT) simulations predict binding energies and electronic interactions between this compound ligands and metal centers (e.g., Cu, Mn). Experimental validation via X-ray absorption spectroscopy (XAS) and catalytic activity tests (e.g., CO oxidation) confirms theoretical predictions. For instance, Cu-based MOFs with this compound achieve CO conversion rates >90% at 200°C .

Q. What experimental design strategies address contradictions in degradation studies of this compound in aqueous environments?

  • Response Surface Methodology (RSM) with Box-Behnken designs optimizes variables like oxidant concentration (e.g., Fe(VI)/CaO₂ ratios) and reaction time. Quadratic models predict degradation efficiency (R² > 0.95) and identify synergistic effects between oxidants .
  • LC-MS/MS tracks intermediate products (e.g., phthalic acid derivatives) to resolve discrepancies in proposed degradation pathways .

Q. How do crystallographic data inconsistencies arise in this compound-based coordination polymers, and how are they resolved?

Variations in bond lengths and coordination geometries (e.g., Mn–O distances ranging from 2.1–2.6 Å) may stem from solvent polarity or counterion effects during crystallization. Single-crystal XRD paired with Rietveld refinement minimizes errors, while temperature-dependent XRD probes structural stability .

Q. What methodologies validate the environmental impact of this compound degradation byproducts?

  • Ecotoxicity assays (e.g., Daphnia magna mortality tests) assess acute toxicity of degradation intermediates.
  • QSAR models predict persistence and bioaccumulation potential, validated via high-resolution mass spectrometry (HRMS) .

Methodological Guidance for Data Analysis

Q. How should researchers approach contradictory data in phthalate toxicity studies?

  • Perform systematic literature reviews to identify confounding variables (e.g., exposure duration, model organisms).
  • Apply meta-analysis with random-effects models to quantify heterogeneity across studies.
  • Use in vitro/in vivo correlation (IVIVC) to reconcile discrepancies between cell-based assays and whole-organism toxicity data .

Q. What statistical tools are recommended for optimizing synthetic or catalytic processes involving this compound?

  • Multivariate ANOVA identifies significant factors (e.g., temperature, catalyst loading).
  • Principal Component Analysis (PCA) reduces dimensionality in spectral or crystallographic datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.